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Compound of Interest

Compound Name: Linsidomine hydrochloride

Cat. No.: B013753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of

Linsidomine Hydrochloride (CAS Number 16142-27-1), a vasodilator and nitric oxide donor.

Also known as SIN-1, it is the active metabolite of the antianginal drug molsidomine. This guide

covers its physicochemical properties, synthesis, mechanism of action, key signaling pathways,

and relevant experimental data. Detailed experimental protocols for key assays and

visualizations of its biochemical pathways are provided to support further research and

development.

Introduction
Linsidomine Hydrochloride, with the chemical identifier CAS 16142-27-1, is a sydnonimine

derivative recognized for its potent vasodilatory and antiplatelet properties.[1][2] It is the

pharmacologically active metabolite of molsidomine, a drug used in the treatment of angina

pectoris.[3][4] Linsidomine's primary mechanism involves the spontaneous, non-enzymatic

release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3]

Beyond its vasodilatory effects, linsidomine is a unique pharmacological tool as it

simultaneously generates superoxide radicals, leading to the formation of peroxynitrite, a

potent oxidizing and nitrating agent.[1][2] This dual activity makes it a subject of interest in

studies related to both therapeutic vasodilation and oxidative stress-induced cellular processes.

[1][3]
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Physicochemical and Pharmacokinetic Properties
Linsidomine Hydrochloride is a white to off-white solid compound.[1] Its key properties are

summarized in the tables below.

Physicochemical Data
Property Value Reference(s)

CAS Number 16142-27-1 [5]

Molecular Formula C₆H₁₁ClN₄O₂ [6]

Molecular Weight 206.63 g/mol [6]

Appearance Solid [7]

Melting Point 186 °C [7]

Water Solubility
50 mg/mL (Requires

sonication)
[1]

DMSO Solubility
50 mg/mL (Requires sonication

and warming)
[1]

logP -1.6 [5]

Topological Polar Surface Area 49.6 Å² [6]

Hydrogen Bond Donors 2 [6]

Hydrogen Bond Acceptors 5 [6]

Pharmacokinetic Data
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Parameter Value Condition Reference(s)

Elimination Half-life

(t½)
12 - 20 minutes

In plasma

(Linsidomine/SIN-1)
[8]

Metabolite Half-life

(t½)
1.5 ± 0.5 hours

Terminal phase (SIN-

1C metabolite)
[8]

Bioavailability

Metabolite of

Molsidomine (oral

admin.)

Not directly

administered orally in

studies

[9]

Metabolism
Rapidly degrades in

plasma

Forms inactive

metabolite SIN-1C
[8]

Excretion

Mainly extrarenal

clearance of

metabolite

Renal excretion of

metabolite is ~5.8% in

healthy subjects and

~0.8% in renal

insufficiency

[8]

Effect of Disease

Prolonged t½ in

patients with liver

cirrhosis

Linsidomine t½: 7.5 ±

5.4 h (vs 1.0 h

healthy)

[2][10]

Synthesis
The primary synthetic route to sydnonimines like linsidomine involves the nitrosylation of α-

aminonitriles, followed by cyclization under strong acidic conditions, typically using HCl to yield

the hydrochloride salt.[11]

Representative Synthesis Protocol
A common synthesis for Linsidomine Hydrochloride is outlined as follows:

Step 1: Formation of N-morpholino-2-aminoacetonitrile. N-aminomorpholine is reacted with

potassium cyanide and formaldehyde in an aqueous solution.

Step 2: Nitrosation. The resulting N-morpholino-2-aminoacetonitrile is then nitrosated using

sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in water to yield N-nitroso-N-morpholino-
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2-aminoacetonitrile.

Step 3: Cyclization. The final step involves the cyclization of the nitroso compound by

treatment with HCl in a solvent such as methanol to produce Linsidomine Hydrochloride.

[11]

Pharmacology and Mechanism of Action
Linsidomine is a prodrug that acts as a direct donor of nitric oxide (NO).[8] Unlike organic

nitrates, its conversion to release NO is non-enzymatic. The parent compound, Linsidomine

(SIN-1), undergoes metabolic conversion to SIN-1A, which then spontaneously decomposes to

release NO.[8] Simultaneously, this decomposition generates superoxide (O₂⁻), which can

rapidly react with NO to form peroxynitrite (ONOO⁻).

The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate

cyclase (sGC).[8] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to

cyclic guanosine monophosphate (cGMP).[8] The subsequent elevation in intracellular cGMP

levels activates Protein Kinase G (PKG), which phosphorylates various downstream targets.

This cascade leads to a reduction in intracellular calcium concentrations, resulting in smooth

muscle relaxation, vasodilation, and inhibition of platelet aggregation.[8]
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Figure 1: Spontaneous decomposition of Linsidomine (SIN-1).

Key Signaling Pathways
NO-sGC-cGMP Vasodilation Pathway
This is the canonical pathway for linsidomine-induced vasodilation. The increase in cGMP is

the central event, leading to the activation of PKG and subsequent smooth muscle relaxation.
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Figure 2: The NO-sGC-cGMP signaling pathway for vasodilation.

Nrf2 Pathway Activation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b013753?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Linsidomine has been shown to induce the nuclear accumulation of Nuclear factor erythroid 2-

related factor 2 (Nrf2), a key transcription factor in the antioxidant response.[1] Under basal

conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative

stress, potentially from linsidomine's generation of reactive species, can disrupt the Nrf2-Keap1

interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of

antioxidant response element (ARE)-containing genes.
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Figure 3: Nrf2 antioxidant pathway activation by Linsidomine.
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Summary of Preclinical and Clinical Data
Linsidomine has been evaluated in various experimental models, from cell cultures to clinical

trials. The following table summarizes key quantitative findings.
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Application/Model
Concentration /
Dose

Observed Effect Reference(s)

In Vitro -

Chondrocytes

(ATDC5, C28/I2)

0 - 5 mM (24 h)

Reduced cell activity;

induced necrosis and

apoptosis.

[1]

In Vitro - Neuronal

Cells (PC12)
30 - 1000 µM

Prevented Zn²⁺-

induced neuronal

death.

[1]

In Vitro - Endothelial

Cells (EAhy926,

HUVEC)

1 mM (2-3 h)
Induced nuclear

accumulation of Nrf2.
[1]

In Vitro - Rat Aortic

Smooth Muscle Cells
0 - 500 µM (30 min)

Inhibited PDGF-BB-

induced cell migration

and proliferation.

[1]

Clinical - Renal

Insufficiency Study

2 mg (IV short

infusion)

No evidence of drug

accumulation with

repetitive dosing.

[8]

Clinical - Myocardial

Infarction Study

~1 mg/h (continuous

IV infusion)

Well-tolerated;

suitable for acute

coronary syndromes.

[12]

Clinical - Unstable

Angina Study

~1 mg/h (IV infusion

for 72h)

At least as efficacious

as isosorbide dinitrate

in stabilizing patients.

[13]

Clinical - Coronary

Angiography Study

0.8 mg (intracoronary

injection)

Produced effective

vasodilation with

significantly less

hypotensive effect

compared to

nitroglycerin (0.15

mg).

[14]

Detailed Experimental Protocols
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Protocol: Measurement of cGMP in Cultured Vascular
Smooth Muscle Cells
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify

intracellular cGMP levels following treatment with Linsidomine Hydrochloride.[15]

Cell Culture: Plate rat aortic smooth muscle cells (RASMCs) in 24-well plates and grow to

80-90% confluence.

Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours prior

to the experiment to reduce basal signaling activity.

Treatment: Prepare fresh solutions of Linsidomine Hydrochloride in a serum-free medium

at desired concentrations (e.g., 0, 1, 10, 100 µM). Aspirate the starvation medium and add

the Linsidomine solutions to the wells. Incubate for 10 minutes at 37°C.

Cell Lysis: Aspirate the treatment medium and immediately add 200 µL of 0.1 M HCl to each

well. Incubate for 20 minutes at room temperature with gentle shaking to lyse the cells and

stop enzymatic activity.

Sample Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes.

Centrifuge at 1000 x g for 10 minutes at 4°C to pellet cellular debris.

ELISA: Use the supernatant for cGMP quantification using a commercially available cGMP

competitive ELISA kit. Follow the manufacturer's instructions, which typically involve:

Acetylation of samples and standards to improve assay sensitivity.

Adding samples/standards, cGMP-HRP conjugate, and anti-cGMP antibody to the pre-

coated plate.

Incubating, washing, and adding a substrate solution (e.g., TMB).

Stopping the reaction and reading the absorbance at 450 nm.

Data Analysis: Calculate cGMP concentrations based on the standard curve. Normalize the

results to the total protein content of a parallel well, determined by a BCA or Bradford assay.
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Protocol: Vascular Smooth Muscle Cell (VSMC)
Migration Assay
This protocol details a transwell (Boyden chamber) assay to assess the effect of Linsidomine

on VSMC migration induced by a chemoattractant like Platelet-Derived Growth Factor (PDGF).

[1][16][17]

Chamber Preparation: Use transwell inserts with an 8.0 µm pore size polycarbonate

membrane. Coat the top side of the membrane with 10 µg/mL collagen I and allow it to dry in

a sterile hood.

Cell Preparation: Culture VSMCs to ~80% confluence. Serum-starve the cells for 24 hours.

On the day of the experiment, detach the cells using trypsin, wash, and resuspend them in a

serum-free medium at a density of 2 x 10⁵ cells/mL.

Assay Setup:

Lower Chamber: Add 600 µL of serum-free medium containing the chemoattractant (e.g.,

20 ng/mL PDGF-BB) to the lower wells of a 24-well plate.

Upper Chamber: Pre-incubate the cell suspension with various concentrations of

Linsidomine Hydrochloride (e.g., 0, 10, 100, 500 µM) for 30 minutes at 37°C. Add 200

µL of the treated cell suspension (4 x 10⁴ cells) to the top of each transwell insert.

Incubation: Place the plate in a 37°C, 5% CO₂ incubator for 6-8 hours to allow for cell

migration.

Cell Staining and Counting:

Carefully remove the inserts from the wells.

Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the

membrane.

Fix the migrated cells on the bottom surface by immersing the insert in 4%

paraformaldehyde for 15 minutes.
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Stain the cells with 0.1% Crystal Violet for 20 minutes.

Wash the inserts gently in water and allow them to air dry.

Quantification: Using a light microscope, count the number of migrated, stained cells in 5-10

random high-power fields per membrane. Calculate the average number of migrated cells

per field for each condition.
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Figure 4: Experimental workflow for a VSMC transwell migration assay.

Conclusion
Linsidomine Hydrochloride (CAS 16142-27-1) is a multifaceted pharmacological agent

whose primary action as a spontaneous nitric oxide donor underpins its potent vasodilatory

effects. Its well-defined mechanism via the sGC-cGMP pathway makes it a valuable

therapeutic candidate for cardiovascular conditions like angina and a useful tool for research.

Furthermore, its ability to generate superoxide and activate other cellular pathways, such as

the Nrf2 antioxidant response, highlights its complexity and offers additional avenues for

investigation into its roles in both physiological signaling and pathophysiology related to

oxidative stress. The data and protocols presented in this guide serve as a foundational

resource for professionals engaged in the study and development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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